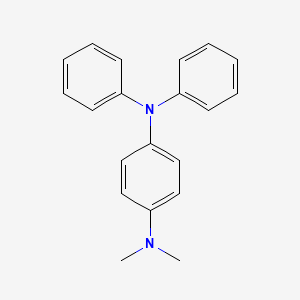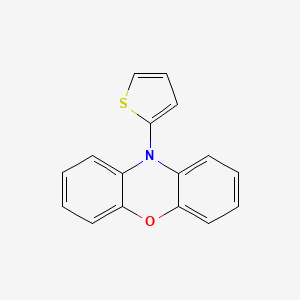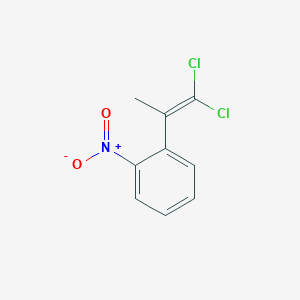
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene is an organic compound with a complex structure that includes both nitro and dichloromethylvinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzyl chloride with 2,2-dichloro-1-methylvinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloromethylvinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 1-(2-2-Dichloro-1-methylvinyl)-2-aminobenzene.
Substitution: Formation of substituted derivatives where chlorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The dichloromethylvinyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a benzene ring.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: An ester derivative with similar dichloromethyl groups.
Uniqueness
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene is unique due to the presence of both nitro and dichloromethylvinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H7Cl2NO2 |
|---|---|
Peso molecular |
232.06 g/mol |
Nombre IUPAC |
1-(1,1-dichloroprop-1-en-2-yl)-2-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-4-2-3-5-8(7)12(13)14/h2-5H,1H3 |
Clave InChI |
YLZGIWJNKORVSI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(Cl)Cl)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


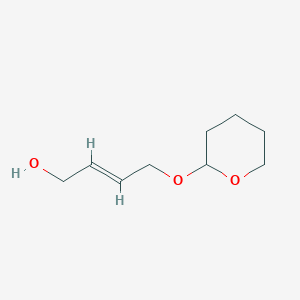
![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)

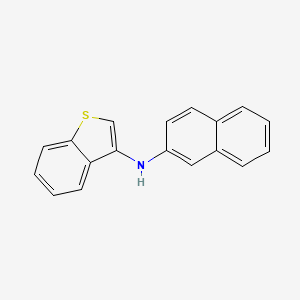
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
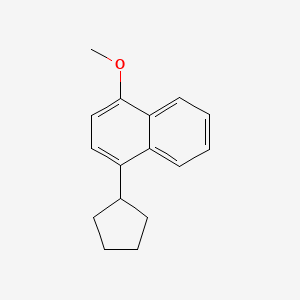
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14119766.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

